Sp-Camps

Phosphodiesterase 3A cGMP-inhibited PDE Platelet cAMP signaling

Sp-cAMPS (CAS 93602-66-5) is the Sp-diastereomer of adenosine 3′,5′-cyclic monophosphorothioate, a sulfur-substituted cyclic nucleotide analog in which a non-bridging oxygen atom at the endocyclic phosphate position is replaced by a sulfur atom in the axial orientation. This single atomic substitution of sulfur for oxygen in the phosphorothioate ring fundamentally distinguishes it from the parent endogenous ligand cyclic AMP (cAMP), conferring agonist activity at cAMP-dependent protein kinases (PKA types I and II), marked resistance to cyclic nucleotide phosphodiesterase (PDE)-mediated hydrolysis, and moderate cell permeability.

Molecular Formula C16H27N6O5PS
Molecular Weight 446.5 g/mol
Cat. No. B15621685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-Camps
Molecular FormulaC16H27N6O5PS
Molecular Weight446.5 g/mol
Structural Identifiers
InChIInChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1
InChIKeyOXIPZMKSNMRTIV-NVGWRVNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sp-cAMPS (Sp-Adenosine 3′,5′-Cyclic Monophosphorothioate) – Core Characteristics and Comparator Landscape for Procurement Specification


Sp-cAMPS (CAS 93602-66-5) is the Sp-diastereomer of adenosine 3′,5′-cyclic monophosphorothioate, a sulfur-substituted cyclic nucleotide analog in which a non-bridging oxygen atom at the endocyclic phosphate position is replaced by a sulfur atom in the axial orientation [1]. This single atomic substitution of sulfur for oxygen in the phosphorothioate ring fundamentally distinguishes it from the parent endogenous ligand cyclic AMP (cAMP), conferring agonist activity at cAMP-dependent protein kinases (PKA types I and II), marked resistance to cyclic nucleotide phosphodiesterase (PDE)-mediated hydrolysis, and moderate cell permeability . The compound is supplied as a triethylammonium or sodium salt and is primarily used as a pharmacological tool for selective, sustained activation of PKA-mediated signaling cascades in vitro and in intact cells.

Sp-cAMPS Procurement Risk: Why Interchanging with Rp-cAMPS, 8-Br-cAMP, Dibutyryl-cAMP, or Site-Selective Sp-Analogs Compromises Experimental Specificity


Simple substitution of Sp-cAMPS with the Rp-diastereomer or traditional cAMP analogs such as dibutyryl-cAMP and 8-Br-cAMP produces fundamentally divergent pharmacological outcomes. Sp-cAMPS functions as a PKA agonist [1]; Rp-cAMPS acts as a competitive antagonist. Dibutyryl-cAMP and 8-Br-cAMP are susceptible to PDE-mediated hydrolysis and generate bioactive metabolites (butyrate and brominated adenine derivatives) that introduce off-target effects absent with Sp-cAMPS . Site-selective analogs such as Sp-8-CPT-cAMPS preferentially activate distinct PKA isozyme subsets, whereas Sp-cAMPS provides balanced activation of both PKA-I and PKA-II and both cAMP-binding sites A and B [2]. For experimental designs requiring sustained, PDE-resistant, and metabolically inert PKA activation without confounding pathway activation from Epac or metabolite generation, generic substitution is scientifically indefensible.

Sp-cAMPS Head-to-Head Quantitative Differentiation Evidence: PKA Agonism, PDE3A Inhibition, PDE Resistance, and f-Channel Affinity


PDE3A Competitive Inhibition: Sp-cAMPS (Ki = 47.6 μM) vs. Rp-cAMPS (Ki = 4400 μM) – 92-Fold Differential Potency

Both Sp-cAMPS and its Rp diastereomer function as competitive inhibitors of human platelet cGMP-inhibited cAMP phosphodiesterase (PDE3A); however, Sp-cAMPS inhibits PDE3A with a Ki of 47.6 μM, whereas Rp-cAMPS exhibits a Ki of 4400 μM, representing a 92-fold difference in potency [1]. This head-to-head comparison was performed under identical experimental conditions using purified PDE3A enzyme, establishing that the Sp stereochemistry at phosphorus is essential for effective PDE3A active-site interaction. This intrinsic PDE3A inhibitory activity contributes additively to the sustained PKA activation profile by slowing cAMP degradation within the same pathway [1].

Phosphodiesterase 3A cGMP-inhibited PDE Platelet cAMP signaling Competitive PDE inhibition

PKA Functional Agonism vs. Antagonism: Sp-cAMPS Activates PKA I/II (EC50 0.8–7 μM) Whereas Rp-cAMPS Acts as Competitive Antagonist (Ki 0.8–8 μM)

In the foundational study defining the pharmacological identity of phosphorothioate cAMP analogs, Sp-cAMPS was characterized as a full agonist for PKA type I and type II (both mammalian enzymes) with half-maximal activation concentrations in the range of 0.8–7 μM, whereas Rp-cAMPS was a full antagonist with apparent inhibition constants between 0.8 and 8 μM [1]. A commercially validated product datasheet independently reports a concentration for half-maximal activation of 1.8 μM . This agonist/antagonist dichotomy arises solely from stereochemical inversion at phosphorus (Sp vs. Rp) within an otherwise chemically identical scaffold [1].

PKA activation cAMP-dependent protein kinase Agonist vs. antagonist Mammalian PKA isoforms

Hyperpolarization-Activated f-Channel Binding: Sp-cAMPS (Kd = 0.82 μM) Demonstrates 6.6-Fold Higher Apparent Affinity than Rp-cAMPS (Kd = 5.4 μM)

In inside-out macropatches from rabbit sino-atrial node myocytes, both Sp-cAMPS and Rp-cAMPS acted as agonists of the hyperpolarization-activated pacemaker current i(f), a cAMP-gated channel independent of phosphorylation. Fitting of dose-response relationships to the Hill equation yielded apparent dissociation constants (Kd) of 0.82 μM for Sp-cAMPS versus 5.4 μM for Rp-cAMPS, with maximal activation shifts of 9.6 mV and 9.5 mV, respectively [1]. Sp-cAMPS thus binds the f-channel nucleotide-binding site with approximately 6.6-fold higher affinity than Rp-cAMPS, although both stereoisomers function as agonists in this particular system [1].

Pacemaker current f-channel HCN channel Sino-atrial node Cardiac electrophysiology

PDE Hydrolysis Resistance: Sp-cAMPS is Stable Against Mammalian PDEs; Dibutyryl-cAMP and 8-Br-cAMP Are PDE-Susceptible and Generate Bioactive Metabolites

Sp-cAMPS is characterized by complete resistance to hydrolysis by cyclic nucleotide phosphodiesterases and exhibits considerably higher resistance compared to dibutyryl-cAMP or 8-Br-cAMP . This PDE resistance is a direct consequence of the exocyclic sulfur substitution in the axial position [1]. Unlike dibutyryl-cAMP, Sp-cAMPS does not produce butyrate as a metabolic byproduct, and unlike 8-Br-cAMP, it does not generate brominated adenosine metabolites that may exert confounding pharmacological effects . The nonhydrolyzable nature of the phosphorothioate bond in Sp-cAMPS has been independently confirmed using purified PDE3A enzyme assays, where no substrate turnover was observed [1].

Phosphodiesterase resistance Metabolic stability Sustained signaling Butyrate artifact 8-Br-cAMP

PDE10 GAF Domain Binding: Sp-cAMPS Binds the PDE10 GAF Regulatory Domain with EC50 = 40 μM – A Distinct Binding Profile Absent in Traditional cAMP Analogs

Sp-cAMPS binds to the PDE10 GAF (cGMP-specific phosphodiesterase, Adenylyl cyclase, FhlA) domain with an EC50 of 40 μM . This GAF domain serves as an allosteric regulatory site on PDE10, where cAMP binding stimulates catalytic activity. While endogenous cAMP is the natural ligand for this domain, Sp-cAMPS engagement of the PDE10 GAF domain has been exploited experimentally to study GAF-mediated PDE10 stimulation independent of cAMP hydrolysis . Traditional cAMP analogs such as dibutyryl-cAMP and 8-Br-cAMP have not been characterized for PDE10 GAF domain binding, and site-selective PKA activators such as Sp-8-CPT-cAMPS are optimized for PKA binding pocket selectivity rather than PDE GAF domain interaction, making Sp-cAMPS unique among commercially available cyclic nucleotide analogs for studying the PDE10 allosteric axis.

PDE10 GAF domain Allosteric regulation cAMP signaling compartmentalization PDE10A

Sp-cAMPS Evidence-Grounded Application Scenarios for Optimized Scientific and Industrial Procurement Decisions


Sustained PKA Pathway Activation in Intact Cells Without PDE Inhibitor Pre-Treatment

Sp-cAMPS enables sustained intracellular PKA activation in intact cell models without the requirement for co-application of PDE inhibitors such as IBMX. Its intrinsic PDE resistance—arising from the phosphorothioate modification —eliminates the need for pre-treatment with broad-spectrum PDE blockers that introduce off-target purinergic effects. This is particularly critical for phosphoproteomics and gene expression studies where pharmacological PDE inhibition would confound cAMP compartmentalization. Sp-cAMPS at 10–100 μM provides durable PKA substrate phosphorylation (CREB, etc.) over time courses where endogenous cAMP or dibutyryl-cAMP signals are extinguished within minutes. Researchers should verify lot-specific half-maximal activation concentration (commercially validated at 1.8 μM ) by pilot dose-response in their specific cell type.

Diastereomeric Control: Using Sp-cAMPS as PKA Agonist with Rp-cAMPS as Matched Antagonist Control

The Sp/Rp diastereomer pair represents the gold-standard matched agonist/antagonist toolkit for dissecting PKA-dependent vs. PKA-independent cAMP effects. Sp-cAMPS activates PKA I and II with half-maximal activation at 0.8–7 μM [1], while Rp-cAMPS competitively antagonizes PKA with Ki values of 0.8–8 μM [1]. This pairing is essential for experiments where Epac-dependent signaling or cyclic nucleotide-gated ion channel effects must be controlled for, since both diastereomers act as agonists at f-channels (Kd 0.82 μM for Sp, 5.4 μM for Rp [2]). Experimental designs should use equimolar concentrations and confirm PKA-specificity through phospho-PKA substrate immunoblotting.

Platelet PDE3A Functional Studies Where Simultaneous PDE Inhibition Reinforces cAMP Signal Amplitude

In platelet biology and thrombosis research, Sp-cAMPS serves a dual role as PKA activator and PDE3A competitive inhibitor (Ki = 47.6 μM [3]). This dual pharmacology is relevant in human platelet assays where PDE3A is the dominant cAMP-hydrolyzing enzyme and its inhibition potentiates the anti-aggregatory cAMP signal. The 92-fold selectivity over Rp-cAMPS (Ki = 4400 μM [3]) means that only the Sp-diastereomer provides meaningful PDE3A blockade at concentrations used for PKA activation, a critical specification for platelet functional assays where Rp-cAMPS cannot substitute.

Affinity Chromatography Resin Development Using PDE-Resistant Sp-cAMPS as Immobilized Ligand

Sp-cAMPS functionalized at the ribose 2′-position with aminohexylcarbamoyl (AHC) spacers is used to prepare agarose-based affinity resins for purification of cAMP-binding proteins including PKA regulatory subunits and phosphodiesterases . The PDE-resistant phosphorothioate backbone ensures that the immobilized ligand remains intact during column runs containing crude cell lysates with active PDEs, a key advantage over immobilized cAMP which is hydrolyzed over time, reducing column binding capacity. Elution with free Sp-cAMPS at mild concentrations (10–100 μM) exploits its reduced binding affinity toward PKA relative to cAMP, enabling gentler desorption conditions that preserve protein activity .

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